molecular formula C24H23ClO3S B5190527 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one

Cat. No.: B5190527
M. Wt: 427.0 g/mol
InChI Key: XPDCXXLHFKVSRA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a phenylsulfonyl group, and a propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl Phenyl Sulfone: Shares the chlorophenyl and phenylsulfonyl groups but lacks the propan-2-ylphenyl group.

    Phenylsulfonyl Chloride: Contains the phenylsulfonyl group but is a simpler molecule.

Uniqueness

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-propan-2-ylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO3S/c1-17(2)18-8-10-20(11-9-18)24(29(27,28)22-6-4-3-5-7-22)16-23(26)19-12-14-21(25)15-13-19/h3-15,17,24H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDCXXLHFKVSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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